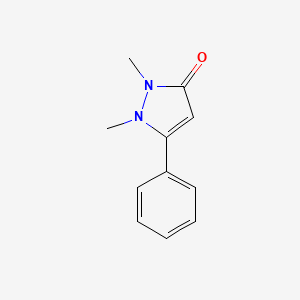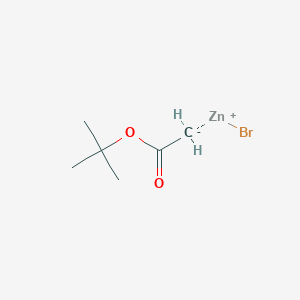
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine
Overview
Description
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is a compound known for its applications in organic synthesis. This compound is characterized by its trimethylsilanyl, ethoxymethyl, and imidazole functional groups. It is used in various chemical reactions and serves as a protecting group for sensitive functional groups during synthetic procedures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trimethylsilanyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include tetrabutylammonium fluoride and caesium fluoride, which are used to cleave the trimethylsilanyl group.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cleavage of the trimethylsilanyl group results in the formation of the corresponding hydroxyl compound .
Scientific Research Applications
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine involves the protection of sensitive functional groups during chemical reactions. The trimethylsilanyl group provides steric hindrance, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions using reagents such as tetrabutylammonium fluoride .
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: This compound is used as a precursor in the synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-amine.
Chloromethyl 2-trimethylsilylethyl ether: Another similar compound used in organic synthesis.
Uniqueness
1-(2-Trimethylsilanyl-ethoxymethyl)-1H-imidazol-2-ylamine is unique due to its ability to protect multiple functional groups simultaneously. This property makes it highly valuable in complex synthetic procedures where selective protection and deprotection are required .
Properties
Molecular Formula |
C9H19N3OSi |
|---|---|
Molecular Weight |
213.35 g/mol |
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)imidazol-2-amine |
InChI |
InChI=1S/C9H19N3OSi/c1-14(2,3)7-6-13-8-12-5-4-11-9(12)10/h4-5H,6-8H2,1-3H3,(H2,10,11) |
InChI Key |
TVLFCYMBZJVHDT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CN=C1N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3-[(prop-2-en-1-yl)oxy]pyrazine](/img/structure/B8762939.png)

![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide](/img/structure/B8762961.png)

![8-Methoxy-5,6-dihydro-11h-dibenzo[b,e]azepin-11-one](/img/structure/B8762974.png)
![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)







